Methyl 2-chloroacetoacetate

Catalog No.
S1533151
CAS No.
4755-81-1
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloroacetoacetate

CAS Number

4755-81-1

Product Name

Methyl 2-chloroacetoacetate

IUPAC Name

methyl 2-chloro-3-oxobutanoate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3

InChI Key

GYQRIAVRKLRQKP-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)OC)Cl

Canonical SMILES

CC(=O)C(C(=O)OC)Cl

Synthesis of Heterocyclic Compounds

One of the primary applications of methyl 2-chloroacetoacetate is in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings.

  • 2-arylimidazole-4-carboxylic acids: Researchers have employed methyl 2-chloroacetoacetate in a one-pot synthesis of 2-arylimidazole-4-carboxylic acids, which are valuable building blocks in pharmaceutical development. This method offers several advantages, including high yields, short reaction times, and the use of readily available starting materials [].

Other Applications

Beyond its use in heterocyclic synthesis, methyl 2-chloroacetoacetate has also been explored in other areas of scientific research:

  • Synthesis of 3,5-disubstituted 1,2,4-triazoles: This compound has been utilized in the synthesis of 3,5-disubstituted 1,2,4-triazoles, another class of heterocyclic compounds with diverse applications in medicinal chemistry [].

Methyl 2-chloroacetoacetate is an organic compound with the molecular formula C5H7ClO3C_5H_7ClO_3. It is classified as a halogenated ester, specifically a chlorinated derivative of acetoacetic acid. This compound is known for its reactivity due to the presence of both a chloro group and an ester functional group, making it a versatile intermediate in organic synthesis.

MCPA is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory problems upon exposure [].

  • Safety Data Sheet (SDS): It is important to consult the Safety Data Sheet for MCPA before handling it in a laboratory setting. The SDS provides detailed information on the physical and chemical properties, health hazards, safe handling procedures, and disposal methods [].
, including:

  • Esterification: It can react with alcohols to form esters.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of different derivatives.
  • Degradation Reactions: Studies have shown that this compound can undergo degradation when exposed to hydroxyl radicals, resulting in various products depending on the reaction conditions .

Research indicates that methyl 2-chloroacetoacetate exhibits biological activity, particularly in the context of its potential toxicity and reactivity. It is known to be corrosive and can cause severe irritation to the skin, eyes, and respiratory system upon exposure . Its degradation products may also have implications for environmental health, as they can contribute to pollution and toxicity in ecosystems .

Methyl 2-chloroacetoacetate can be synthesized through several methods:

  • Direct Halogenation: Acetoacetic acid can be chlorinated using thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Esterification: Methyl acetoacetate can be reacted with thionyl chloride or phosphorus oxychloride to introduce the chloro group .
  • One-Pot Synthesis: A method involving arylamidines and methyl 2-chloroacetoacetate has been described for producing 2-arylimidazole-4-carboxylic acids, showcasing its versatility in synthetic applications .

Methyl 2-chloroacetoacetate is utilized in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Chemical Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies have focused on the reactivity of methyl 2-chloroacetoacetate with various nucleophiles. Kinetic studies indicate that it reacts with hydroxyl radicals in the atmosphere, which can lead to its degradation and formation of secondary pollutants . Understanding these interactions is crucial for assessing its environmental impact and potential health risks.

Several compounds share structural similarities with methyl 2-chloroacetoacetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 2-chloroacetoacetateC6H9ClO3C_6H_9ClO_3Similar reactivity; used in similar synthetic pathways
Methyl chloroacetateC3H5ClO2C_3H_5ClO_2Simpler structure; used in esterification reactions
Methyl acetoacetateC5H8O3C_5H_8O_3Lacks chlorine; used as a building block in synthesis

Methyl 2-chloroacetoacetate is unique due to its specific chlorinated structure, which enhances its reactivity compared to non-halogenated counterparts. Its ability to participate in nucleophilic substitution reactions sets it apart from simpler esters like methyl chloroacetate.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4755-81-1

Wikipedia

Methyl 2-chloroacetoacetate

General Manufacturing Information

Butanoic acid, 2-chloro-3-oxo-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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